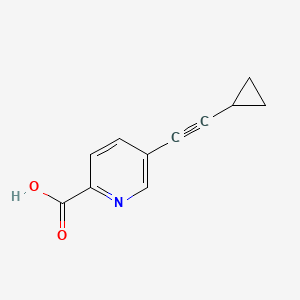
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropylethynyl group attached to the 5-position of the picolinic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropylation reaction. This involves the reaction of picolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the cyclopropylated picolinic acid with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted derivatives of this compound.
科学研究应用
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent .
相似化合物的比较
Similar Compounds
Picolinic Acid: A simpler analog without the cyclopropylethynyl group.
5-Nitropicolinic Acid: Contains a nitro group instead of the cyclopropylethynyl group.
2-Pyridinecarboxylic Acid: Another isomer of picolinic acid.
Uniqueness
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-6-5-9(7-12-10)4-3-8-1-2-8/h5-8H,1-2H2,(H,13,14) |
InChI 键 |
OZWFVAVSKMWMGB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C#CC2=CN=C(C=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
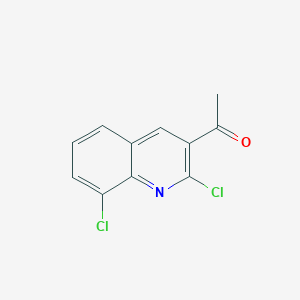
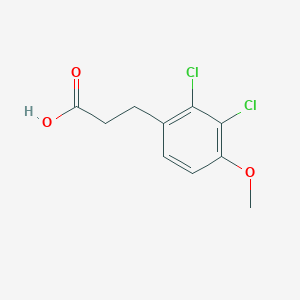
![(1E)-3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1-methyltriaz-1-ene](/img/structure/B8584853.png)
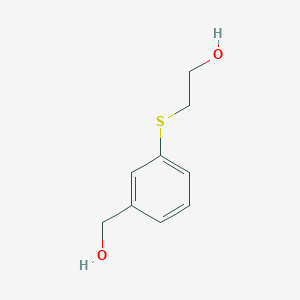
![1-{[(5-Methyl-1,2-oxazol-3-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B8584869.png)
![4-{[(Methylsulfanyl)methyl]sulfanyl}-2-nitroaniline](/img/structure/B8584877.png)
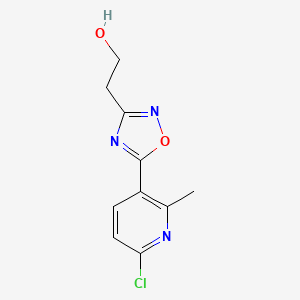
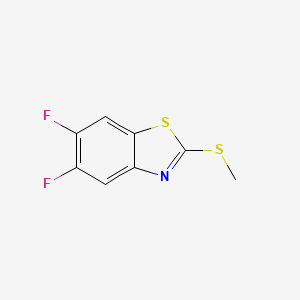
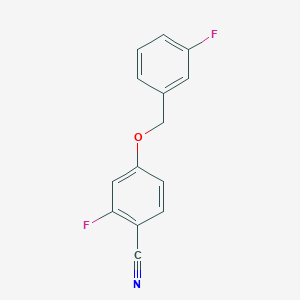
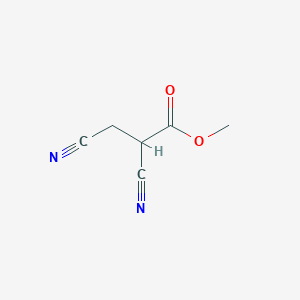
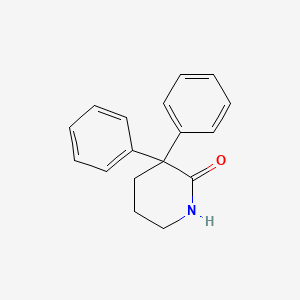
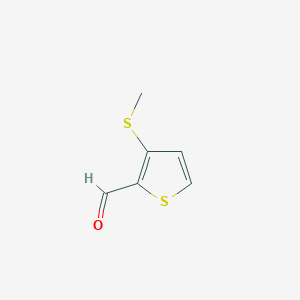
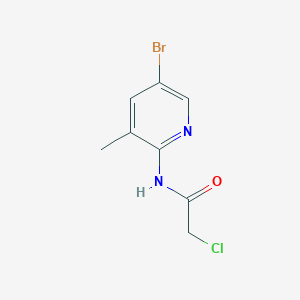
![7-Chloro-2-(methylthio)thieno[3,2-b]pyridine](/img/structure/B8584945.png)
